molecular formula C13H17NO4 B1398929 Methyl 5-amino-2-(oxan-4-yloxy)benzoate CAS No. 1304304-90-2

Methyl 5-amino-2-(oxan-4-yloxy)benzoate

Cat. No. B1398929
CAS RN: 1304304-90-2
M. Wt: 251.28 g/mol
InChI Key: BCSYEWVCDPVMSO-UHFFFAOYSA-N
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Description

“Methyl 5-amino-2-(oxan-4-yloxy)benzoate” is likely a benzoate ester and an ether. Benzoate esters are often used as intermediates in the synthesis of other organic compounds. They are also commonly used as food preservatives . Ethers are a class of organic compounds that contain an ether group — an oxygen atom connected to two alkyl or aryl groups — and are known for their stability and resistance to oxidation .


Molecular Structure Analysis

The molecular structure of a compound like “Methyl 5-amino-2-(oxan-4-yloxy)benzoate” would likely involve a benzene ring (from the benzoate), an ether linkage (from the oxan-4-yloxy), and an amino group .


Chemical Reactions Analysis

Benzoate esters undergo hydrolysis to yield the parent carboxylic acid and alcohol. They can also react with amines to form amides in a reaction known as aminolysis .

Scientific Research Applications

Cyclization and Base Reactions

  • Methyl 5-amino-2-(oxan-4-yloxy)benzoate was found to cyclize in the presence of bases, forming 2-substituted anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid. This reaction occurred regardless of the base's strength (Ukrainets, Petrushova, Davidenko, & Grinevich, 2014).

Photopolymerization

Synthesis of Radioactive Compounds

  • Methyl 5-amino-2-(oxan-4-yloxy)benzoate was used in the synthesis of radioactively labeled compounds, specifically [benzyl‐7‐3H] and [benzoyl‐7‐14C] derivatives. This suggests applications in tracer studies and medical imaging (Taylor, Hristova-Kazmierski, Ley, & Kepler, 1996).

Adenosine Receptor Ligands

  • Amino-3,5-dicyanopyridines, structurally related to Methyl 5-amino-2-(oxan-4-yloxy)benzoate, were synthesized and evaluated as adenosine receptor ligands. These compounds showed potential for treating neuropathic pain, indicating therapeutic applications (Betti et al., 2019).

Hydrogen-Bonded Molecular Structures

  • Studies on 4-pyrazolylbenzoates, closely related to Methyl 5-amino-2-(oxan-4-yloxy)benzoate, revealed the formation of hydrogen-bonded supramolecular structures. This has implications for the development of new materials with specific molecular architectures (Portilla, Mata, Nogueras, Cobo, Low, & Glidewell, 2007).

Photoluminescent Properties

  • 1,3,4-Oxadiazole derivatives, structurally similar to Methyl 5-amino-2-(oxan-4-yloxy)benzoate, exhibited photoluminescent properties. These compounds showed potential for use in materials science, particularly in the development of new luminescent materials (Han, Wang, Zhang, & Zhu, 2010).

Safety And Hazards

As with any chemical compound, handling “Methyl 5-amino-2-(oxan-4-yloxy)benzoate” would require proper safety measures. It’s important to avoid contact with skin and eyes, and to avoid inhaling or ingesting the compound .

properties

IUPAC Name

methyl 5-amino-2-(oxan-4-yloxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c1-16-13(15)11-8-9(14)2-3-12(11)18-10-4-6-17-7-5-10/h2-3,8,10H,4-7,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCSYEWVCDPVMSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)N)OC2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-amino-2-(oxan-4-yloxy)benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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